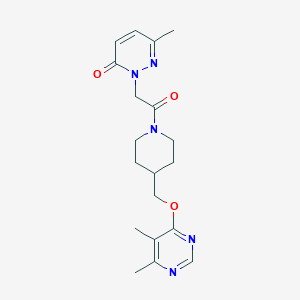
2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is an intricate chemical compound that showcases an elaborate molecular structure. This compound is characterized by its complex synthesis and significant potential in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves multi-step organic reactions. The process typically begins with the formation of the 5,6-dimethylpyrimidin-4-yl moiety, followed by sequential reactions to introduce the piperidin-1-yl group and the pyridazin-3(2H)-one structure. Each step requires precise conditions, including temperature control, solvent selection, and reaction time to ensure successful synthesis.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures while optimizing yield and purity. This might include the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to handle the complexity of the molecule on a large scale.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound is capable of undergoing various types of reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms, leading to a different set of derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where different functional groups replace existing ones in the molecule.
Common Reagents and Conditions Used: Some common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction being performed. Typical conditions involve controlled temperatures, specific solvents, and catalysts to facilitate these reactions.
Major Products Formed: The primary products formed from these reactions are various derivatives of the parent compound, each with potentially different physical and chemical properties, which could be explored for various applications.
Scientific Research Applications
The compound has several notable applications in scientific research:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, possibly serving as a ligand or inhibitor.
Medicine: Investigated for potential pharmacological properties, including enzyme inhibition or receptor binding.
Industry: Its derivatives might find use in materials science or as intermediates in the synthesis of other industrially relevant compounds.
Mechanism of Action
The exact mechanism by which 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one exerts its effects would depend on its specific interactions with molecular targets. Generally, it may bind to specific proteins or enzymes, altering their activity through competitive inhibition or allosteric modulation, thereby impacting various biochemical pathways.
Comparison with Similar Compounds
When compared with similar compounds, such as other pyridazinone derivatives or piperidine-containing molecules, 2-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity. Similar compounds include:
Pyridazinone Derivatives: Often explored for their biological activity.
Piperidine-Containing Molecules: Common in pharmaceutical research for their diverse biological properties.
This compound's unique synthesis, reactivity, and potential applications make it a fascinating subject for further research and development
Properties
IUPAC Name |
2-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13-4-5-17(25)24(22-13)10-18(26)23-8-6-16(7-9-23)11-27-19-14(2)15(3)20-12-21-19/h4-5,12,16H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFONFKDDAPFUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
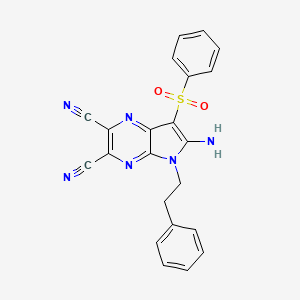
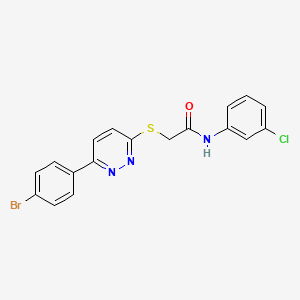
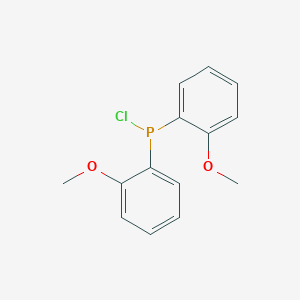
![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)
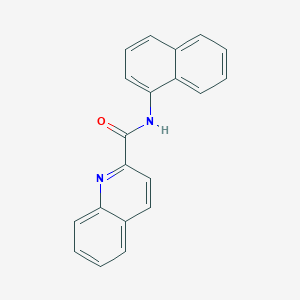

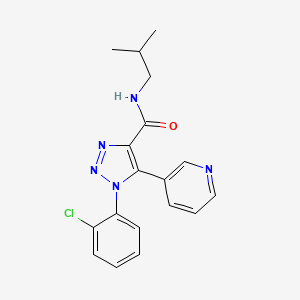
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)
![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)
![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)
![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)
![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)
